molecular formula C25H17Cl2F3N2O3 B2839351 (Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 634594-89-1

(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2839351
CAS No.: 634594-89-1
M. Wt: 521.32
InChI Key: DTUNASXZEVUVPG-UHFFFAOYSA-N
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Description

(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a complex organic compound known for its diverse applications in scientific research. This compound features a cyano group, a dichlorophenyl group, a methoxyphenyl group, and a trifluoromethylphenyl group, making it a molecule of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Core Structure: The initial step involves the formation of the core structure through a Knoevenagel condensation reaction between a suitable aldehyde and a malononitrile derivative.

    Substitution Reactions: Subsequent steps involve substitution reactions to introduce the dichlorophenyl and methoxyphenyl groups. These reactions often use reagents like sodium hydride (NaH) and dimethylformamide (DMF) as solvents.

    Final Coupling: The final step includes coupling the intermediate with a trifluoromethylphenyl amine under conditions such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from methoxy groups.

    Reduction: Conversion of the cyano group to primary amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with specific enzymes or receptors could make it useful in treating diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-cyano-3-[2-(4-chlorophenyl)-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
  • (Z)-2-cyano-3-[2-(2,4-dichlorophenyl)-3-ethoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

Compared to similar compounds, (Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both dichlorophenyl and trifluoromethyl groups enhances its potential interactions with biological targets, making it a unique candidate for further research.

Properties

IUPAC Name

(Z)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2F3N2O3/c1-34-22-8-4-5-15(23(22)35-14-16-9-10-18(26)12-20(16)27)11-17(13-31)24(33)32-21-7-3-2-6-19(21)25(28,29)30/h2-12H,14H2,1H3,(H,32,33)/b17-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUNASXZEVUVPG-BOPFTXTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)Cl)Cl)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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